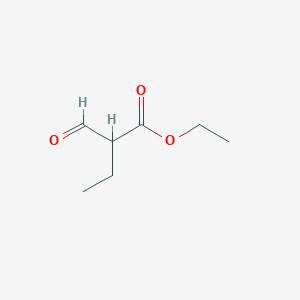
Ethyl 2-formylbutanoate
Descripción general
Descripción
Ethyl 2-formylbutanoate is an organic compound with the molecular formula C7H12O3 . It has an average mass of 144.168 Da and a monoisotopic mass of 144.078644 Da .
Synthesis Analysis
Ethyl 2-formylbutanoate can be synthesized through a process involving ethyl butyrate and formic acid ethyl ester . The reaction involves two stages. In the first stage, ethyl butyrate reacts with n-butyllithium and diisopropylamine in tetrahydrofuran and hexanes at temperatures between -75 and 0 degrees Celsius for approximately 1 hour . In the second stage, formic acid ethyl ester is added to the mixture in tetrahydrofuran and hexanes at temperatures between -75 and 20 degrees Celsius for approximately 3.4 hours . The yield of this synthesis process is approximately 55.1% .Propiedades
Número CAS |
36873-42-4 |
|---|---|
Nombre del producto |
Ethyl 2-formylbutanoate |
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
ethyl 2-formylbutanoate |
InChI |
InChI=1S/C7H12O3/c1-3-6(5-8)7(9)10-4-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
CAPGOHOZIOVEOQ-UHFFFAOYSA-N |
SMILES |
CCC(C=O)C(=O)OCC |
SMILES canónico |
CCC(C=O)C(=O)OCC |
Otros números CAS |
36873-42-4 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


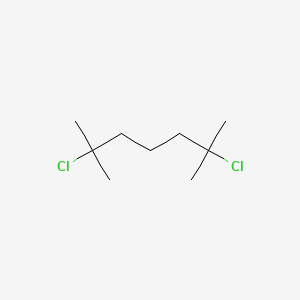
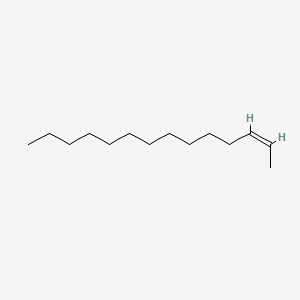
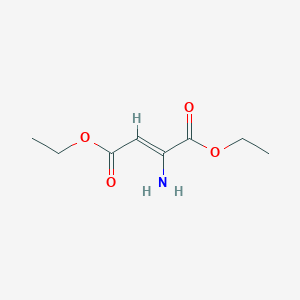
![9H-Pyrido[3,4-b]indole-6-carbonitrile](/img/structure/B3189885.png)
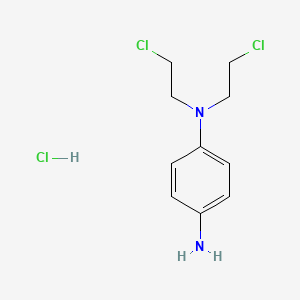
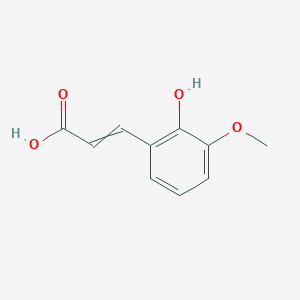
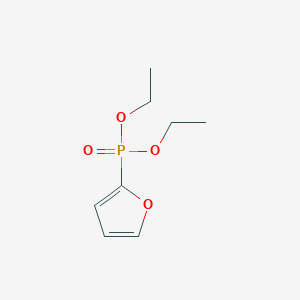
![(1r,2r,3s,4s)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3189901.png)
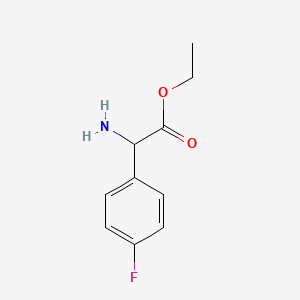
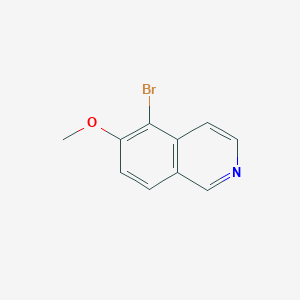
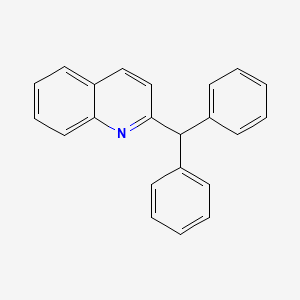
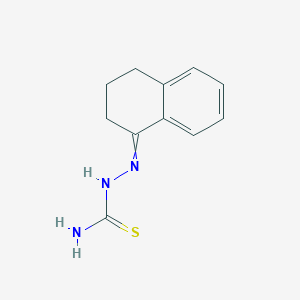
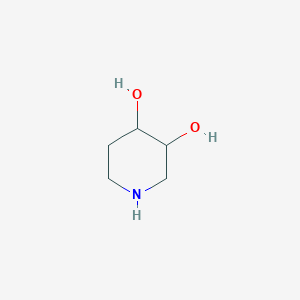
![Benzeneacetic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B3189942.png)